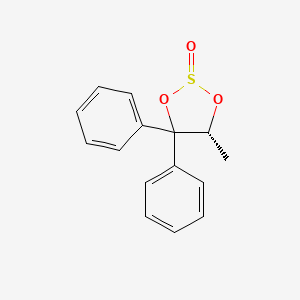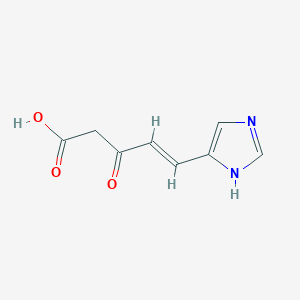![molecular formula C22H12N2O2S2 B12818759 2-((5-(3-(2,4-Dihydroxyphenyl)benzo[c]thiophen-1-yl)thiophen-2-yl)methylene)malononitrile](/img/structure/B12818759.png)
2-((5-(3-(2,4-Dihydroxyphenyl)benzo[c]thiophen-1-yl)thiophen-2-yl)methylene)malononitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Reactants: 5-(3-(2,4-Dihydroxyphenyl)benzo[c]thiophen-1-yl)thiophene-2-carbaldehyde and malononitrile.
Conditions: Basic conditions, typically using sodium ethoxide in ethanol.
Product: 2-((5-(3-(2,4-Dihydroxyphenyl)benzo[c]thiophen-1-yl)thiophen-2-yl)methylene)malononitrile.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to handle larger quantities of reactants.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-((5-(3-(2,4-Dihydroxyphenyl)benzo[c]thiophen-1-yl)thiophen-2-yl)methylene)malononitrile typically involves multi-step organic reactions
-
Step 1: Synthesis of Benzo[c]thiophene Derivative
Reactants: 2,4-Dihydroxybenzaldehyde and thiophene-2-carbaldehyde.
Conditions: Acidic or basic catalysis, typically under reflux conditions.
Product: 3-(2,4-Dihydroxyphenyl)benzo[c]thiophene.
-
Step 2: Condensation Reaction
Reactants: 3-(2,4-Dihydroxyphenyl)benzo[c]thiophene and thiophene-2-carbaldehyde.
Conditions: Solvent such as ethanol, with a base like piperidine.
Product: 5-(3-(2,4-Dihydroxyphenyl)benzo[c]thiophen-1-yl)thiophene-2-carbaldehyde.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene rings, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitrile groups, converting them to amines.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or nitrating agents like nitric acid.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Applications De Recherche Scientifique
Chemistry
In chemistry, this compound is studied for its electronic properties and potential as a building block for organic semiconductors and photovoltaic materials.
Biology
Biologically, it may exhibit activity against certain enzymes or receptors due to its structural similarity to other bioactive thiophene derivatives.
Medicine
In medicine, it could be explored for its potential anti-inflammatory, anticancer, or antimicrobial properties, leveraging the known activities of thiophene-based compounds.
Industry
Industrially, it might be used in the development of advanced materials, such as organic light-emitting diodes (OLEDs) or organic field-effect transistors (OFETs).
Mécanisme D'action
The mechanism of action for this compound would depend on its specific application. For instance, if used as an anticancer agent, it might inhibit specific enzymes or disrupt cellular pathways critical for cancer cell survival. The molecular targets could include kinases or other proteins involved in cell signaling pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,5-Di(thiophen-2-yl)benzo[c]thiophene: Similar core structure but lacks the malononitrile group.
2,4-Dihydroxybenzo[c]thiophene: Similar aromatic system but without the extended thiophene and malononitrile functionalities.
Uniqueness
The uniqueness of 2-((5-(3-(2,4-Dihydroxyphenyl)benzo[c]thiophen-1-yl)thiophen-2-yl)methylene)malononitrile lies in its combination of a benzo[c]thiophene core with both thiophene and malononitrile groups, which may confer unique electronic properties and reactivity compared to simpler thiophene derivatives.
This detailed overview provides a comprehensive understanding of the compound, its synthesis, reactions, applications, and comparisons with similar compounds
Propriétés
Formule moléculaire |
C22H12N2O2S2 |
|---|---|
Poids moléculaire |
400.5 g/mol |
Nom IUPAC |
2-[[5-[3-(2,4-dihydroxyphenyl)-2-benzothiophen-1-yl]thiophen-2-yl]methylidene]propanedinitrile |
InChI |
InChI=1S/C22H12N2O2S2/c23-11-13(12-24)9-15-6-8-20(27-15)22-17-4-2-1-3-16(17)21(28-22)18-7-5-14(25)10-19(18)26/h1-10,25-26H |
Clé InChI |
UZKPAZMLZLEWNH-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(SC(=C2C=C1)C3=CC=C(S3)C=C(C#N)C#N)C4=C(C=C(C=C4)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


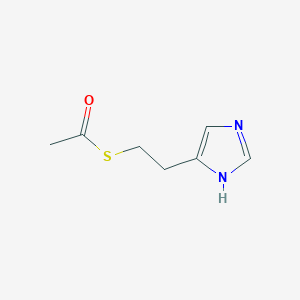
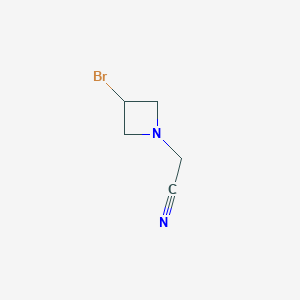
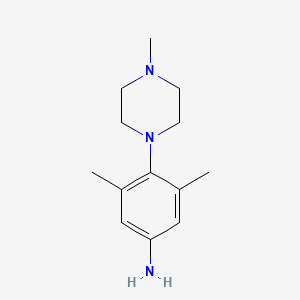
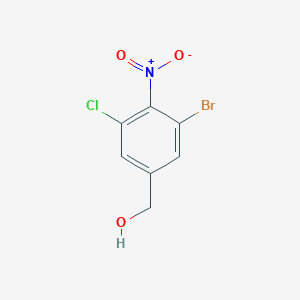
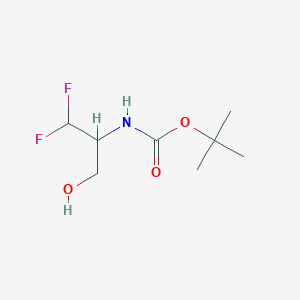

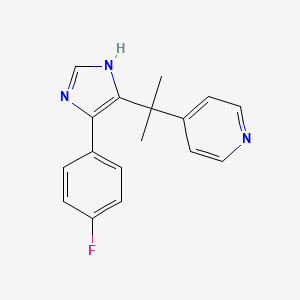
![5-((Aminooxy)methyl)-1H-benzo[d]imidazol-2-amine](/img/structure/B12818702.png)

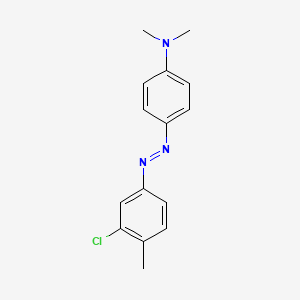
![2-(1H-Benzo[d]imidazol-2-yl)-2-(hydroxyimino)acetaldehyde](/img/structure/B12818719.png)

